![molecular formula C10H8Br2O2 B2820326 4,7-二溴-3,4-二氢苯并[b]噁喹啉-5(2H)-酮 CAS No. 1189817-30-8](/img/structure/B2820326.png)

4,7-二溴-3,4-二氢苯并[b]噁喹啉-5(2H)-酮

描述

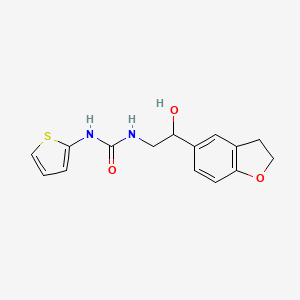

The compound “4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one” is a derivative of dibenzoxepin . Dibenzoxepin is a tricyclic compound and is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .

Synthesis Analysis

The synthesis of related compounds involves a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . A sym-oxepin oxide was synthesized with restricted conformational mobility and altered reactivity . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide, the altered reactivity of which is attributed to the conformational rigidity as compared to the parent molecule .Molecular Structure Analysis

The molecular structure of related compounds has been verified by X-ray crystal structure analysis . The structure of the compound is likely to be influenced by the bromination of the bridgehead diene .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy . Nitrogen extrusion from the azo diepoxide generates the sym-oxepin oxide .科学研究应用

- Researchers have reported a novel synthetic route involving this compound. The [4+3] annulation reaction of crotonate-derived sulfur ylides with thioaurones, using 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one as a precursor, yields a diverse array of 2,5-dihydrobenzothieno[3,2-b]oxepines . These compounds exhibit interesting properties and potential applications .

- A Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy has been employed to synthesize novel benzoxepine-1,2,3-triazole hybrids. By reacting 7,9-disubstituted (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[b]oxepine with terminal alkynes, researchers obtained intriguing compounds with potential pharmacological applications .

[4+3] Annulation Reaction

Click Chemistry and Hybrid Synthesis

Other Derivatives and Variants

作用机制

Target of Action

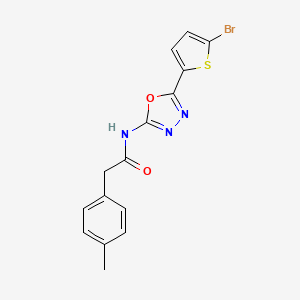

Similar compounds have been used in the detection of primary aromatic amines (paas), indicating potential interactions with these molecules .

Mode of Action

It’s known that similar compounds can interact with their targets through aromatic nucleophilic substitution . This involves the compound acting as an electron-deficient unit, interacting with electron-rich molecules such as PAAs .

Biochemical Pathways

Similar compounds have been shown to interact with aromatic amines, suggesting potential effects on pathways involving these molecules .

Pharmacokinetics

Similar compounds have been noted for their high stability and fluorescence performance , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been used as fluorescent sensors for the detection of paas, indicating that they may cause fluorescence quenching upon interaction with these molecules .

Action Environment

Similar compounds have been noted for their high stability , suggesting that they may be resistant to environmental changes.

属性

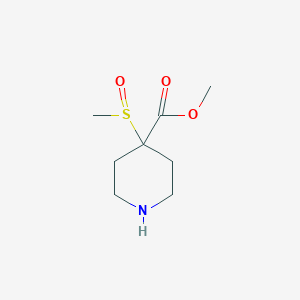

IUPAC Name |

4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQJJKIRKHUOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)Br)C(=O)C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)

![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)